D-fructofuranose 2,6-bisphosphate

Description

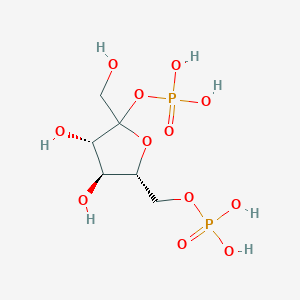

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O12P2 |

|---|---|

Molecular Weight |

340.12 g/mol |

IUPAC Name |

[(3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6?/m1/s1 |

InChI Key |

YXWOAJXNVLXPMU-VRPWFDPXSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Biochemical Pathways of D Fructofuranose 2,6 Bisphosphate Turnover

Biosynthesis of D-Fructofuranose 2,6-Bisphosphate

The synthesis of this compound is a key step in directing glucose flux towards glycolysis. This process involves the phosphorylation of a specific substrate, catalyzed by a dedicated kinase activity.

Substrates and Products of this compound Synthesis

The synthesis of this compound involves the transfer of a phosphoryl group from a donor molecule to a specific fructose (B13574) phosphate (B84403) isomer.

The primary substrates for the synthesis of this compound are β-D-fructofuranose 6-phosphate (Fructose-6-phosphate) and adenosine triphosphate (ATP) . ymdb.cawikipedia.org The reaction yields This compound and adenosine diphosphate (B83284) (ADP) . ymdb.cawikipedia.org

| Substrates | Products |

| β-D-fructofuranose 6-phosphate | This compound |

| Adenosine triphosphate (ATP) | Adenosine diphosphate (ADP) |

This reaction is a critical control point, as the product, Fru-2,6-P2, is a powerful activator of PFK-1, the rate-limiting enzyme of glycolysis. wikipedia.orgnih.gov

Enzymatic Catalysis of this compound Formation

The formation of this compound is not a spontaneous reaction but is catalyzed by a specific enzyme with kinase activity. This enzymatic control allows for the precise regulation of Fru-2,6-P2 levels in response to cellular needs.

The enzyme responsible for the synthesis of this compound is 6-phosphofructo-2-kinase (PFK-2) . wikipedia.orgymdb.ca This kinase activity catalyzes the phosphorylation of fructose-6-phosphate (B1210287) at the C-2 position, using ATP as the phosphate donor. wikipedia.orgyoutube.com The presence and activity of PFK-2 are thus central to the production of Fru-2,6-P2 and the subsequent stimulation of glycolysis.

In mammals, the PFK-2 activity is part of a larger, bifunctional enzyme known as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB) . wikipedia.orgnih.govwikipedia.org This homodimeric protein possesses two distinct catalytic domains on each subunit: a kinase domain (PFK-2) that synthesizes Fru-2,6-P2, and a phosphatase domain (FBPase-2) that degrades it. nih.govnih.gov

There are four known PFKFB isoenzymes in mammals (PFKFB1, PFKFB2, PFKFB3, and PFKFB4), each encoded by a separate gene. nih.govnih.gov These isoforms exhibit different tissue distributions and kinetic properties, allowing for tissue-specific regulation of glycolysis. wikipedia.orgnih.gov For instance, the liver isoform (PFKFB1) has a dominant phosphatase activity when phosphorylated, whereas the heart isoform (PFKFB2) shows increased kinase activity upon phosphorylation. wikipedia.orgnih.gov The PFKFB3 isoform is notable for having the highest kinase-to-phosphatase activity ratio and is often overexpressed in cancer cells. mdpi.comtaylorandfrancis.com

| PFKFB Isoform | Primary Tissue Distribution | Key Regulatory Features |

| PFKFB1 | Liver, Skeletal Muscle | Phosphorylation by protein kinase A inhibits kinase and activates phosphatase activity. wikipedia.orgnih.gov |

| PFKFB2 | Heart | Phosphorylation by protein kinases enhances kinase activity. nih.govplos.org |

| PFKFB3 | Ubiquitous, high in fat, muscle, kidney, lungs, brain, and cancer cells | Highest kinase/phosphatase activity ratio; induced by hypoxia. mdpi.comtaylorandfrancis.com |

| PFKFB4 | Ubiquitous, overexpressed in various cancers | Functions primarily to synthesize Fru-2,6-P2, particularly under hypoxic conditions. nih.govnih.gov |

The kinase domain of PFKFB enzymes catalyzes the transfer of the gamma-phosphate from ATP to the 2-hydroxyl group of fructose-6-phosphate. wikipedia.org The reaction proceeds through the formation of a phosphohistidine (B1677714) intermediate within the active site. wikipedia.org Structurally, the kinase domain does not resemble PFK-1, as was initially thought. Instead, it shares structural homology with the superfamily of mononucleotide binding proteins, such as adenylate kinase. nih.govuniprot.org The binding of ATP and fructose-6-phosphate to the kinase domain induces a conformational change that facilitates the phosphoryl transfer, leading to the formation of this compound. nih.gov

Degradation of this compound

The breakdown of this compound is as crucial as its synthesis for the tight regulation of glycolytic flux. This degradative process is catalyzed by the phosphatase activity of the bifunctional PFKFB enzyme.

The degradation of This compound is a hydrolytic reaction that yields β-D-fructofuranose 6-phosphate and inorganic phosphate (Pi) . wikipedia.orgymdb.ca This reaction is catalyzed by the fructose-2,6-bisphosphatase (FBPase-2) domain of the PFKFB enzyme. wikipedia.orgymdb.ca The FBPase-2 domain bears structural and mechanistic similarity to the histidine phosphatase family of enzymes. nih.gov The hormonal regulation of this phosphatase activity, often through phosphorylation of the PFKFB enzyme, plays a key role in controlling the intracellular levels of Fru-2,6-P2. wikipedia.orgnih.gov For example, glucagon (B607659) signaling in the liver leads to phosphorylation that activates FBPase-2, thereby lowering Fru-2,6-P2 levels and inhibiting glycolysis while promoting gluconeogenesis. wikipedia.orgnih.gov

Products of this compound Hydrolysis

The hydrolysis of this compound is a dephosphorylation reaction that yields two products: fructose 6-phosphate (Fru-6-P) and inorganic phosphate (Pi). wikipedia.orgnih.govreactome.org This reaction is catalyzed by the fructose-2,6-bisphosphatase (FBPase-2) domain of the bifunctional enzyme. wikipedia.orgnih.govymdb.ca The breakdown of Fru-2,6-P2 to these products effectively reduces its cellular concentration, thereby diminishing its stimulatory effect on glycolysis and its inhibitory effect on gluconeogenesis. wikipedia.orgreactome.orgyoutube.com

Enzymatic Catalysis of this compound Breakdown

The degradation of this compound is not a spontaneous process but is precisely controlled by enzymatic activity. This control is central to metabolic regulation, allowing cells to switch between glucose consumption and production based on physiological needs.

Role of Fructose-2,6-Bisphosphatase (FBPase-2) Activity

The key enzyme responsible for the breakdown of Fru-2,6-P2 is fructose-2,6-bisphosphatase (FBPase-2). wikipedia.orgymdb.cayoutube.com This enzymatic activity is responsible for the hydrolysis of the 2-position phosphate group of Fru-2,6-P2, converting it back to fructose 6-phosphate. nih.govreactome.org The activity of FBPase-2 is a critical control point in regulating the levels of Fru-2,6-P2. wikipedia.orgnih.gov When FBPase-2 is active, the concentration of Fru-2,6-P2 decreases, which in turn inhibits glycolysis and promotes gluconeogenesis. wikipedia.orgyoutube.com

The regulation of FBPase-2 activity is often linked to hormonal signals. For instance, the hormone glucagon triggers a signaling cascade that leads to the phosphorylation and activation of the FBPase-2 domain. wikipedia.orgnih.gov This activation leads to a decrease in Fru-2,6-P2 levels, thereby promoting glucose production by the liver. nih.gov Conversely, insulin (B600854) signaling leads to the dephosphorylation and inactivation of the FBPase-2 domain, favoring the accumulation of Fru-2,6-P2 and stimulating glycolysis. wikipedia.org

Bifunctional Enzyme Systems: PFKFB Isoforms in this compound Degradation

In eukaryotes, the synthesis and degradation of Fru-2,6-P2 are catalyzed by a single bifunctional enzyme, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). nih.govfrontiersin.org This enzyme exists as a homodimer, with each subunit containing both the kinase (PFK-2) and phosphatase (FBPase-2) domains. nih.govnih.gov

Mammals express four different genes (PFKFB1-4) that encode for various isoforms of this bifunctional enzyme. nih.gov These isoforms exhibit different tissue distributions and kinetic properties, reflecting the diverse metabolic needs of different organs. nih.govwikipedia.org For example, the liver isoform is highly regulated by phosphorylation in response to hormones like insulin and glucagon, while the heart isoform is regulated by different signaling pathways. wikipedia.orgdiabetesjournals.org

Mechanistic Aspects of Phosphatase Domain Activity, Including Phosphohistidine Intermediate

The catalytic mechanism of the FBPase-2 domain shares similarities with the histidine phosphatase family of enzymes. nih.govfrontiersin.org The breakdown of Fru-2,6-P2 by FBPase-2 proceeds through a two-step mechanism involving a covalent phosphohistidine intermediate. nih.govfrontiersin.orgnih.gov

In the first step, a specific histidine residue within the active site of the FBPase-2 domain acts as a nucleophile, attacking the 2-phosphate group of Fru-2,6-P2. nih.gov This results in the formation of a phosphoenzyme intermediate, specifically a phosphohistidine, and the release of fructose 6-phosphate. wikipedia.orgnih.gov

In the second step, the phosphohistidine intermediate is hydrolyzed by a water molecule, releasing inorganic phosphate and regenerating the free enzyme for subsequent catalytic cycles. nih.gov The importance of this phosphohistidine intermediate has been confirmed through site-directed mutagenesis studies. Mutation of the catalytic histidine residue significantly impairs or alters the phosphatase activity. nih.govfrontiersin.orgnih.gov For example, in the rat testis enzyme, mutation of His256 to alanine (B10760859) was found to alter the reaction mechanism, suggesting that another residue, likely His390, acts as a general base to activate water for a direct attack on the substrate. nih.gov Other key residues, such as arginine and glutamate, also play crucial roles in stabilizing the transition state and facilitating the transfer of the phosphoryl group. nih.gov

Regulatory Mechanisms Governing D Fructofuranose 2,6 Bisphosphate Concentration

Post-Translational Modification: Phosphorylation/Dephosphorylation of PFK-2/FBPase-2

Covalent modification through phosphorylation and dephosphorylation is a key short-term mechanism for rapidly altering the activity of the PFK-2/FBPase-2 enzyme, thereby controlling the levels of Fru-2,6-P2. nih.gov This process is primarily driven by hormonal signals and is mediated by specific protein kinases and phosphatases.

Hormonal Signaling Pathways (e.g., Insulin (B600854), Glucagon (B607659), Epinephrine)

Hormones play a central role in regulating Fru-2,6-P2 levels, particularly in the liver, to maintain glucose homeostasis. Glucagon, released in response to low blood glucose, and epinephrine, released during the "fight or flight" response, trigger a signaling cascade that leads to a decrease in Fru-2,6-P2. researchgate.netnih.gov Conversely, insulin, secreted when blood glucose is high, promotes an increase in Fru-2,6-P2 concentration. nih.govresearchgate.net

Glucagon signaling involves the activation of its receptor, leading to the production of cyclic AMP (cAMP). researchgate.net This, in turn, activates cAMP-dependent protein kinase (PKA), which then phosphorylates the PFK-2/FBPase-2 enzyme. nih.govresearchgate.net Insulin opposes the action of glucagon by activating protein phosphatases that dephosphorylate PFK-2/FBPase-2. nih.govresearchgate.net This dephosphorylation event leads to the activation of the kinase domain and inhibition of the bisphosphatase domain. researchgate.net In fetal rat liver, glucagon has been shown to decrease Fru-2,6-P2 concentration, and its effect on the phosphorylation state of PFK-2 dominates over substrate availability. nih.gov Insulin, in this context, was found to increase Fru-2,6-P2 only when glucose is supplied concurrently. nih.gov

Involvement of cAMP-Dependent Protein Kinase (PKA) and Protein Phosphatase 2A (PP2A)

The hormonal signals are transduced into changes in PFK-2/FBPase-2 activity through the actions of specific enzymes. cAMP-dependent protein kinase (PKA) is the primary kinase responsible for phosphorylating the liver isoform of PFK-2/FBPase-2 in response to glucagon. researchgate.netnih.gov This phosphorylation occurs on a specific serine residue (Ser-32) in the N-terminal regulatory domain of the liver isoenzyme (PFKFB1). researchgate.net

The dephosphorylation of PFK-2/FBPase-2 is carried out by protein phosphatases, with protein phosphatase 2A (PP2A) being a key player. The activation of PP2A can be influenced by the metabolite xylulose 5-phosphate, which increases in response to high glucose levels. This provides a direct link between glucose availability and the dephosphorylation and subsequent activation of the kinase activity of PFK-2/FBPase-2.

Impact of Phosphorylation State on Kinase and Bisphosphatase Activities of PFKFB Isoforms

The phosphorylation state of the PFK-2/FBPase-2 enzyme has a profound and often reciprocal impact on its two catalytic activities. nih.govresearchgate.net In the liver isoform (PFKFB1), phosphorylation by PKA at Ser-32 leads to the inactivation of the 6-phosphofructo-2-kinase (PFK-2) domain and the activation of the fructose-2,6-bisphosphatase (FBPase-2) domain. researchgate.netnih.gov This results in a net decrease in the cellular concentration of Fru-2,6-P2, which in turn inhibits glycolysis and stimulates gluconeogenesis. researchgate.net

In contrast, the heart isoform (PFKFB2) is regulated differently. Phosphorylation of the cardiac isoform, which can be mediated by several protein kinases including PKA and protein kinase C, occurs at its C-terminus and leads to an increase in its kinase activity. nih.gov For instance, phosphorylation of Ser-466 and Ser-483 on the human PFKFB2 protein activates the enzyme. This highlights the tissue-specific regulation of Fru-2,6-P2 metabolism, allowing for differential control of glycolysis in various organs.

The table below summarizes the effects of phosphorylation on the activity of different PFKFB isoforms.

| Isoform | Tissue | Phosphorylation Site | Kinase(s) | Effect on PFK-2 Activity | Effect on FBPase-2 Activity |

| PFKFB1 | Liver | Ser-32 (N-terminus) | PKA | Decrease | Increase |

| PFKFB2 | Heart | C-terminus (e.g., Ser-466, Ser-483) | PKA, PKC, AMPK | Increase | No significant change |

| PFKFB3 | Brain, Placenta, Cancer Cells | Ser-461 | AMPK, PKA, PKC, MK2 | Increase | - |

Allosteric Regulation of PFK-2/FBPase-2 Activity

In addition to covalent modification, the activity of PFK-2/FBPase-2 is also subject to allosteric regulation by various metabolites. This allows for a more immediate and fine-tuned response to the cell's energetic state and the availability of biosynthetic precursors. nih.gov

High levels of AMP or inorganic phosphate (B84403), which signal a low energy state, can stimulate the kinase activity of PFK-2. nih.gov Conversely, high concentrations of phosphoenolpyruvate (B93156) (PEP) and citrate, which indicate an abundance of biosynthetic precursors, inhibit PFK-2 activity. nih.gov Notably, unlike phosphofructokinase-1 (PFK-1), the activity of PFK-2 is not directly affected by ATP concentrations. nih.gov The substrate of the kinase domain, fructose-6-phosphate (B1210287), also acts as an allosteric activator of the kinase and an inhibitor of the bisphosphatase.

Transcriptional and Translational Control of PFKFB Isoenzyme Expression

Long-term regulation of Fru-2,6-P2 levels is achieved through the transcriptional and translational control of the genes encoding the various PFK-2/FBPase-2 isoenzymes (PFKFB1-4). nih.gov This allows cells to adapt to prolonged changes in metabolic conditions, such as those encountered during development, in different tissues, or in pathological states like cancer.

The expression of different PFKFB genes is tissue-specific. For example, PFKFB1 is the predominant isoform in the liver, while PFKFB2 is mainly found in the heart. The promoters of these genes contain response elements for various transcription factors, allowing for their regulation by hormones and other signaling molecules. nih.gov For instance, the PFKFB3 promoter has binding sites for hypoxia-inducible factor-1 (HIF-1), which mediates its increased expression under hypoxic conditions, a common feature of solid tumors. In some cancer cells, the expression of PFKFB3 and PFKFB4 is upregulated in response to hypoxia.

Translational control also plays a role in regulating PFKFB expression. For example, during mitosis, AMP-activated protein kinase (AMPK) signaling can promote the translation of PFKFB3 mRNA. nih.gov Furthermore, post-transcriptional regulation by microRNAs, such as miR-206 and miR-26b, has been shown to reduce PFKFB3 expression by directly interacting with the 3'-untranslated region (3'UTR) of its mRNA. researchgate.net

Influence of Specific Metabolites (e.g., Xylulose 5-Phosphate) on PFKFB Regulation

Certain metabolites can indirectly influence the activity of PFK-2/FBPase-2 by affecting the signaling pathways that control its phosphorylation state. A key example is xylulose 5-phosphate (Xu5P), an intermediate of the pentose (B10789219) phosphate pathway.

An increase in glucose flux through the pentose phosphate pathway leads to elevated levels of Xu5P. Xu5P, in turn, activates protein phosphatase 2A (PP2A). The activated PP2A then dephosphorylates the PFK-2/FBPase-2 enzyme, leading to the activation of its kinase domain and an increase in the synthesis of Fru-2,6-P2. This mechanism provides a feed-forward activation of glycolysis in response to high glucose availability.

Crosstalk with Cellular Signaling Pathways (e.g., Akt, EGFR)

The concentration of D-fructofuranose 2,6-bisphosphate (Fru-2,6-P2), a potent allosteric activator of glycolysis, is intricately linked with major cellular signaling pathways, notably the Akt and Epidermal Growth Factor Receptor (EGFR) pathways. This crosstalk ensures that glycolytic activity is coordinated with signals for cell growth, proliferation, and survival. The primary mechanism for this regulation is the modulation of the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), particularly the PFKFB3 and PFKFB2 isoforms, which directly control the synthesis and degradation of Fru-2,6-P2.

Akt Signaling Pathway

The PI3K/Akt signaling cascade, a central regulator of cell growth and survival, directly influences the levels of Fru-2,6-P2. Activation of Akt has been shown to increase the concentration of Fru-2,6-P2, thereby promoting glycolysis. This connection is crucial in various cell types, including activated immune cells and cancer cells.

In human T-lymphocytes, activation through mitogens leads to an upregulation of PFKFB3, the enzyme that synthesizes Fru-2,6-P2. This increase in PFKFB3 expression and the consequent rise in Fru-2,6-P2 levels are dependent on the PI3K-Akt pathway. nih.gov Inhibition of PI3K or Akt with specific inhibitors, such as LY294002 and Akti-1/2, has been demonstrated to reduce the induction of PFKFB3, leading to lower Fru-2,6-P2 concentrations and decreased lactate (B86563) production. nih.govresearchgate.net This highlights the critical role of Akt signaling in reprogramming T-cell metabolism to support proliferation. nih.gov

Furthermore, studies in mitogen-stimulated thymocytes have implicated Akt (also known as Protein Kinase B or PKB) in the upregulation of both PFKFB3 and PFKFB4 mRNA levels. nih.gov While direct phosphorylation of PFKFB3 at Ser461 by Akt was found to be minimal in this model, the control of PFKFB3/4 expression by Akt appears to be a key regulatory node. nih.gov In other contexts, such as in HeLa and MCF7 cells, amino acids can stimulate Fru-2,6-P2 synthesis through an Akt-dependent phosphorylation of the PFKFB2 isoenzyme at Ser-483. nih.govnih.gov This indicates that Akt can regulate Fru-2,6-P2 levels through different PFKFB isoenzymes depending on the cell type and stimulus.

The interplay between Akt and PFKFB3 is also critical in pathological conditions like infantile hemangioma, where inhibition of PFKFB3 has been shown to suppress the PI3K/Akt signaling pathway, suggesting a potential feedback loop. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway, a key driver of cell proliferation and tumorigenesis, is a significant regulator of Fru-2,6-P2 concentrations, particularly in cancer cells. Activation of EGFR leads to a rapid increase in glycolytic flux, a phenomenon partly mediated by the upregulation of PFKFB3 activity and, consequently, elevated Fru-2,6-P2 levels. nih.govnih.gov

In non-small cell lung cancer (NSCLC) cells, stimulation with Epidermal Growth Factor (EGF) results in increased PFKFB3 phosphorylation, expression, and activity. nih.govresearchgate.net This leads to a surge in glycolysis, which is essential for the survival of these cancer cells. nih.govresearchgate.net The inhibition of PFKFB3 has been shown to significantly reduce the EGF-mediated increase in glycolysis. nih.gov This positions PFKFB3, and its product Fru-2,6-P2, as a crucial downstream effector of EGFR signaling in metabolic reprogramming. nih.govnih.gov

The mechanism of regulation involves both transcriptional and post-translational modifications. EGFR activation can lead to increased PFKFB3 mRNA levels. researchgate.net Moreover, prolonged exposure of NSCLC cells to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib (B232) can paradoxically drive up PFKFB3 expression, suggesting a role for Fru-2,6-P2-mediated glycolysis in acquired resistance to therapy. nih.govmdpi.com In fact, chemical inhibition of PFKFB3 has been found to synergize with erlotinib in reducing the proliferation of NSCLC cells. nih.gov

The table below summarizes key research findings on the interaction between these signaling pathways and the regulation of this compound concentration.

Interactive Data Table: Crosstalk with Cellular Signaling Pathways

| Signaling Pathway | Key Regulatory Enzyme | Cell Type(s) | Observed Effect on PFKFB/Fru-2,6-P2 | Downstream Consequence | Reference(s) |

| PI3K/Akt | PFKFB3 | Human T-lymphocytes | Increased PFKFB3 expression and Fru-2,6-P2 production. | Enhanced glycolysis and T-cell proliferation. | nih.govresearchgate.net |

| Akt/PKB | PFKFB3, PFKFB4 | Mitogen-stimulated thymocytes | Increased PFKFB3 and PFKFB4 mRNA expression. | Increased glycolysis coupled to cell proliferation and protein synthesis. | nih.gov |

| PI3K/Akt | PFKFB2 | HeLa, MCF7 cells, Rat cardiomyocytes | Akt-dependent phosphorylation of PFKFB2 at Ser-483, increasing its activity and Fru-2,6-P2 levels. | Increased glucose uptake and lactate production. | nih.govnih.gov |

| EGFR | PFKFB3 | Non-small cell lung cancer (NSCLC) cells | Increased PFKFB3 phosphorylation, expression, and activity, leading to higher Fru-2,6-P2. | Stimulation of glycolysis required for cell survival. | nih.govresearchgate.netresearchgate.net |

| EGFR | PFKFB3 | Non-small cell lung cancer (NSCLC) cells | Prolonged treatment with EGFR inhibitors (erlotinib) increases PFKFB3 expression. | Potential mechanism of therapeutic resistance. | nih.govmdpi.com |

Enzymatic Interactions and Allosteric Modulation by D Fructofuranose 2,6 Bisphosphate

Regulation of Glycolysis

Fru-2,6-P2 is a powerful activator of glycolysis in mammalian tissues and other eukaryotes. nih.govnih.gov Its concentration within the cell is meticulously controlled by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which synthesizes and degrades it in response to hormonal signals like insulin (B600854) and glucagon (B607659). wikipedia.orgwikipedia.org By modulating the activity of PFK-1, Fru-2,6-P2 ensures that the rate of glycolysis aligns with the cell's energetic and biosynthetic needs. wikipedia.org

Allosteric Activation of Phosphofructokinase-1 (PFK-1)

Fru-2,6-P2 is the most potent allosteric activator of PFK-1, the enzyme responsible for the phosphorylation of fructose (B13574) 6-phosphate to fructose 1,6-bisphosphate, a key regulatory step in glycolysis. wikipedia.orgnih.govyoutube.com In the absence of this activator, PFK-1 activity is significantly lower under physiological concentrations of its substrates. wikipedia.org

Enhanced Affinity for Fructose 6-Phosphate

One of the primary mechanisms by which Fru-2,6-P2 activates PFK-1 is by dramatically increasing the enzyme's affinity for its substrate, fructose 6-phosphate. wikipedia.orgnih.govresearchgate.net This allows the enzyme to function efficiently even at low substrate concentrations. nih.gov For instance, studies have shown that Fru-2,6-P2 can lower the Michaelis constant (Km) of PFK-1 for fructose 6-phosphate by several orders of magnitude, from the millimolar (mM) range to the micromolar (µM) range. nih.gov Research on PFK from Ascaris suum demonstrated that Fru-2,6-P2 decreases the Km for fructose 6-phosphate by about 15-fold. nih.gov This enhanced affinity ensures a robust glycolytic flux when glucose is abundant. wikipedia.org

Reversal of ATP and Citrate Inhibition

PFK-1 is allosterically inhibited by high levels of ATP and citrate, which are indicators of a high energy state in the cell. wikipedia.orgwikipedia.org ATP, in addition to being a substrate, binds to an allosteric inhibitory site on PFK-1, decreasing its activity. wikipedia.orgyoutube.com Citrate, an intermediate of the citric acid cycle, also acts as an allosteric inhibitor. researchgate.net Fru-2,6-P2 effectively counteracts this inhibition. wikipedia.orgnih.gov It binds to a specific allosteric site on PFK-1, inducing a conformational change that reduces the inhibitory effect of ATP and citrate, thereby allowing glycolysis to proceed even when cellular energy levels are relatively high. wikipedia.orgnih.gov This mechanism is crucial for allowing eukaryotes to have greater sensitivity to hormonal regulation by signals like insulin. wikipedia.org

Synergistic Effects with AMP

Adenosine monophosphate (AMP), a signal of low cellular energy, is another allosteric activator of PFK-1. youtube.com Fru-2,6-P2 and AMP exhibit a synergistic effect in activating PFK-1. researchgate.net This means that their combined effect is greater than the sum of their individual effects. Research on PFK from Ascaris suum indicated that while Fru-2,6-P2 and AMP individually increase the enzyme's affinity for fructose 6-phosphate, their simultaneous presence leads to an even greater activation. nih.govresearchgate.net This synergistic relationship allows for a more sensitive and amplified response to changes in the cell's energy status. researchgate.net

Stabilization and Oligomerization of PFK-1

PFK-1 exists in an equilibrium between different oligomeric states, with the tetrameric form being the most active. nih.gov Allosteric inhibitors like ATP can promote the dissociation of the active tetramer into less active dimers. nih.govnih.gov Fru-2,6-P2 plays a crucial role in stabilizing the active tetrameric structure of PFK-1. researchgate.netnih.gov By binding to the enzyme, Fru-2,6-P2 counteracts the dissociating effects of high ATP concentrations and promotes the association of dimers into active tetramers. nih.govnih.gov This stabilization of the enzyme's quaternary structure is a key component of its activation mechanism. nih.gov

Control of Glycolytic Flux

Interactive Data Table: Allosteric Regulation of PFK-1 by D-Fructofuranose 2,6-Bisphosphate

| Regulator | Effect on PFK-1 Activity | Mechanism of Action |

| This compound | Potent Activator | Increases affinity for Fructose 6-Phosphate; Relieves ATP and Citrate inhibition; Promotes tetramer formation |

| ATP (high concentration) | Inhibitor | Binds to allosteric site, promoting dissociation into inactive dimers |

| Citrate | Inhibitor | Binds to an allosteric site, enhancing ATP inhibition |

| AMP | Activator | Binds to an allosteric site, signals low energy status; Synergistic activation with Fru-2,6-P2 |

Regulation of Gluconeogenesis

This compound is a powerful inhibitor of gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. nih.gov This inhibition is crucial for preventing wasteful futile cycles where glycolysis and gluconeogenesis operate simultaneously. nih.gov

The primary target for this compound in the gluconeogenic pathway is Fructose 1,6-bisphosphatase (FBPase-1). wikipedia.orgwikipedia.org This enzyme catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate and inorganic phosphate (B84403), a key irreversible step in gluconeogenesis. wikipedia.orgnih.gov Fru-2,6-P2 acts as a potent allosteric inhibitor of FBPase-1, effectively shutting down this pathway when its levels are high. nih.govnih.gov This inhibition is a critical mechanism for preventing the simultaneous operation of glycolysis and gluconeogenesis. nih.gov

The inhibitory effect of Fru-2,6-P2 on FBPase-1 is characterized by several key features:

The inhibition is significantly more pronounced at low substrate concentrations. nih.gov

It induces a shift in the substrate saturation curve from a hyperbolic (Michaelis-Menten) to a sigmoidal shape, indicating cooperative binding. nih.govnih.gov

The inhibition is synergistic with the effects of another key allosteric inhibitor, AMP. nih.gov

This compound and AMP work in concert to inhibit FBPase-1, demonstrating a synergistic relationship. nih.govresearchgate.net The presence of Fru-2,6-P2 enhances the binding affinity of AMP to the enzyme. nih.gov While Fru-2,6-P2 itself can exhibit negative cooperativity in its binding to the tetrameric enzyme at physiological pH, the binding of AMP shows positive cooperativity. nih.gov Fructose 2,6-bisphosphate enhances the affinity of FBPase-1 for AMP by inducing a conformational change in the enzyme that is thought to be similar to the change induced by AMP binding at its allosteric site. nih.gov This cooperative inhibition ensures a highly sensitive and robust regulation of gluconeogenesis in response to the cell's energy state.

| Ligand | Binding Stoichiometry (per tetramer) | Cooperativity | Effect of Other Ligands |

|---|---|---|---|

| This compound | 4 mol/mol of enzyme | Negative cooperativity at pH 7.4 | Enhances AMP binding |

| AMP | 4 mol/mol of enzyme | Positive cooperativity (nH = 2.05) | Enhanced by this compound and fructose 1,6-bisphosphate |

The regulation of glycolysis and gluconeogenesis by this compound is a classic example of reciprocal control, ensuring that one pathway is inhibited while the other is active. aklectures.comyoutube.com When cellular levels of Fru-2,6-P2 are high, glycolysis is stimulated through the allosteric activation of phosphofructokinase-1 (PFK-1), while gluconeogenesis is simultaneously inhibited by the allosteric inhibition of Fructose 1,6-bisphosphatase (FBPase-1). wikipedia.orgnih.gov Conversely, when Fru-2,6-P2 levels are low, the inhibition of FBPase-1 is relieved, and the activation of PFK-1 is diminished, thus favoring gluconeogenesis over glycolysis. wikipedia.orgnih.gov This coordinated regulation is essential for maintaining glucose homeostasis and preventing the wasteful expenditure of ATP that would occur if both pathways were active at the same time. nih.gov

| Metabolic Pathway | Key Enzyme | Effect of this compound |

|---|---|---|

| Glycolysis | Phosphofructokinase-1 (PFK-1) | Activation |

| Gluconeogenesis | Fructose 1,6-bisphosphatase (FBPase-1) | Inhibition |

Allosteric Inhibition of Fructose 1,6-Bisphosphatase (FBPase-1)

Modulation of Other Key Metabolic Enzymes (e.g., Pyrophosphate:Fructose 6-Phosphate-1-Phosphotransferase, ADP-Glucose Pyrophosphorylase in Plants)

In plants, this compound plays a broader regulatory role, extending beyond the control of glycolysis and gluconeogenesis. nih.gov It modulates the activity of other key enzymes involved in carbohydrate metabolism, such as Pyrophosphate:Fructose 6-Phosphate-1-Phosphotransferase (PFP) and influences pathways like starch synthesis. nih.govwikipedia.org

Pyrophosphate:Fructose 6-Phosphate-1-Phosphotransferase (PFP) is a cytosolic enzyme in plants that catalyzes the reversible conversion of fructose 6-phosphate to fructose 1,6-bisphosphate, using pyrophosphate as the phosphoryl donor. wikipedia.org this compound is a potent activator of PFP. nih.govwikipedia.org This activation is achieved by lowering the Michaelis constant (Km) of the enzyme for fructose 6-phosphate, thereby increasing its affinity for this substrate. nih.gov Studies have identified different forms of PFP in plants, with varying sensitivities to Fru-2,6-P2 activation. nih.gov

While direct allosteric modulation of ADP-Glucose Pyrophosphorylase (AGPase), the key regulatory enzyme in starch biosynthesis, by this compound is not the primary mechanism, Fru-2,6-P2 levels indirectly influence this pathway. nih.gov The concentration of Fru-2,6-P2 impacts the levels of other metabolites, such as fructose 6-phosphate and triose phosphates, which in turn affect the allosteric regulation and post-translational modification of AGPase. nih.gov For instance, a decrease in Fru-2,6-P2 leads to an increase in hexose (B10828440) phosphates, which can activate AGPase and promote starch synthesis. nih.gov

Physiological and Pathophysiological Roles of D Fructofuranose 2,6 Bisphosphate

D-Fructofuranose 2,6-Bisphosphate in Mammalian Physiology

In mammals, Fru-2,6-P2 is a key signaling molecule that orchestrates the balance between glucose breakdown and synthesis, particularly in the liver and muscle tissues. Its concentration is tightly regulated by hormones such as insulin (B600854) and glucagon (B607659), which in turn dictate the phosphorylation state and activity of the PFK-2/FBPase-2 enzyme. wikipedia.orgaklectures.com

Hepatic Glucose Homeostasis and Glucose Output Control

The liver plays a central role in maintaining blood glucose levels within a narrow range. Fru-2,6-P2 is a potent regulator in this process, acting as a switch between glycolysis (glucose breakdown) and gluconeogenesis (glucose synthesis). nih.gov When blood glucose levels are high, such as after a meal, insulin is released. Insulin stimulates the dephosphorylation of the PFK-2/FBPase-2 enzyme, activating its kinase domain (PFK-2) and leading to an increase in hepatic Fru-2,6-P2 levels. aklectures.com This rise in Fru-2,6-P2 allosterically activates phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis, thereby promoting glucose breakdown. wikipedia.org Simultaneously, Fru-2,6-P2 inhibits fructose-1,6-bisphosphatase (FBPase-1), a critical enzyme in gluconeogenesis, thus suppressing glucose production. wikipedia.org

Conversely, during fasting when blood glucose levels are low, glucagon is released. Glucagon triggers the phosphorylation of the PFK-2/FBPase-2 enzyme via protein kinase A, which activates the phosphatase domain (FBPase-2) and inhibits the kinase domain. wikipedia.orgaklectures.com This leads to a decrease in Fru-2,6-P2 levels, relieving the inhibition of FBPase-1 and reducing the activation of PFK-1. wikipedia.org The net effect is a shift towards gluconeogenesis and an increase in hepatic glucose output to restore normal blood glucose levels.

Interestingly, some studies have suggested that while Fru-2,6-P2 levels increase significantly after a glucose load, this may not directly inhibit gluconeogenesis in vivo to the extent previously believed based on in vitro observations. nih.gov One study in rats showed that even with a 10-fold increase in liver Fru-2,6-P2, gluconeogenesis remained substantial. nih.gov This suggests a more complex regulatory network in the intact organism.

Table 1: Hormonal Regulation of Hepatic Fru-2,6-P2 and its Metabolic Effects

| Hormone | PFK-2/FBPase-2 State | Fru-2,6-P2 Level | Effect on Glycolysis | Effect on Gluconeogenesis |

|---|---|---|---|---|

| Insulin | Dephosphorylated (Kinase active) | Increased | Stimulated | Inhibited |

| Glucagon | Phosphorylated (Phosphatase active) | Decreased | Inhibited | Stimulated |

Regulation of Glycolysis in Muscle Tissue

In muscle tissue, Fru-2,6-P2 also acts as a potent stimulator of glycolysis. nih.gov Its presence increases the affinity of PFK-1 for its substrate, fructose-6-phosphate (B1210287), and overcomes the inhibitory effects of ATP and citrate. wikipedia.org This ensures that when glucose is available, it can be efficiently utilized for energy production to fuel muscle contraction. The regulation of Fru-2,6-P2 in muscle is influenced by factors such as glucose availability, workload, and insulin. nih.gov For instance, increased workload and insulin levels can lead to a rise in Fru-2,6-P2, thereby enhancing the glycolytic rate. nih.gov Conversely, the availability of alternative energy sources like lactate (B86563) can lead to a decrease in Fru-2,6-P2, diverting glucose from glycolysis towards glycogen (B147801) synthesis. nih.gov

Influence on Glucokinase Gene Expression

Beyond its direct allosteric effects, Fru-2,6-P2 has been shown to influence the expression of key metabolic genes. nih.gov Research has demonstrated that elevated levels of Fru-2,6-P2 in the liver can lead to an increase in the gene expression and protein amount of glucokinase (GK). nih.govresearchgate.net Glucokinase is the enzyme responsible for the first step of glucose metabolism in the liver, phosphorylating glucose to glucose-6-phosphate. By stimulating GK gene expression, Fru-2,6-P2 can enhance the liver's capacity to take up and metabolize glucose, a mechanism that appears to be independent of insulin. nih.gov

Studies in diabetic mice have shown that increasing hepatic Fru-2,6-P2 levels can restore glucokinase protein levels, mimicking the action of insulin. nih.gov This effect is associated with an increase in the phosphorylation of Akt, a key protein in insulin signaling pathways. nih.gov Furthermore, Fru-2,6-P2 is considered essential for the glucose-regulated transcription of glucose-6-phosphatase (G6Pase), the enzyme that catalyzes the final step of gluconeogenesis. nih.govresearchgate.net Specifically, Fru-2,6-P2 is required for the recruitment of the transcription factor ChREBP to the G6Pase promoter. nih.gov

This compound in Yeast Metabolism

This compound is also a critical regulator of carbohydrate metabolism in yeast, such as Saccharomyces cerevisiae. ymdb.ca It plays a central role in the fructose (B13574) metabolism pathway and its levels are adjusted in response to the cell's metabolic needs. ymdb.ca

Involvement in Fructose Metabolism Pathway

In yeast, Fru-2,6-P2 is synthesized from β-D-fructofuranose 6-phosphate by the enzyme 6-phosphofructo-2-kinase. ymdb.ca Its primary role is to allosterically activate 6-phosphofructo-1-kinase (PFK-1), the key regulatory enzyme of glycolysis. This activation is crucial for the efficient breakdown of fructose and glucose to produce ATP. The degradation of Fru-2,6-P2 back to β-D-fructofuranose 6-phosphate is catalyzed by fructose-2,6-bisphosphatase. ymdb.cawikipedia.org This cyclical synthesis and degradation allow for rapid control over the glycolytic flux.

Regulation in Response to Metabolic State

The concentration of Fru-2,6-P2 in yeast is tightly regulated according to the availability of glucose. nih.gov In the presence of glucose, the intracellular level of Fru-2,6-P2 is maintained at a steady state, which is the result of a balance between its synthesis by 6-phosphofructo-2-kinase and its degradation by fructose-2,6-bisphosphate 6-phosphatase. nih.gov The kinetic properties of yeast fructose-2,6-bisphosphate 6-phosphatase, with a Michaelis constant for Fru-2,6-P2 in the micromolar range, suggest its role in maintaining this steady-state concentration. nih.gov This ensures that the glycolytic pathway can respond appropriately to the availability of fermentable sugars.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | Fru-2,6-P2 |

| 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase | PFK-2/FBPase-2 |

| Phosphofructokinase-1 | PFK-1 |

| Fructose-1,6-bisphosphatase | FBPase-1 |

| Fructose-6-phosphate | |

| Glucose-6-phosphate | |

| Glucokinase | GK |

| Glucose-6-phosphatase | G6Pase |

| Carbohydrate-response element-binding protein | ChREBP |

| β-D-fructofuranose 6-phosphate | |

| 6-phosphofructo-2-kinase | |

| Fructose-2,6-bisphosphate 6-phosphatase | |

| Adenosine triphosphate | ATP |

| Citrate | |

| Lactate | |

| Insulin | |

| Glucagon | |

| Protein Kinase A | PKA |

This compound in Plant Carbohydrate Metabolism

This compound (Fru-2,6-P₂) is a crucial signaling molecule in plant cells, acting as a key regulator of carbohydrate metabolism. It plays a central role in coordinating photosynthetic carbon flux, ensuring a balance between the utilization of newly assimilated carbon for sucrose (B13894) synthesis and its storage as starch.

Coordination of Carbon Dioxide Assimilation

In C₃ plants, this compound is instrumental in regulating the partitioning of carbon dioxide fixed during photosynthesis. vaia.com This regulation occurs through its potent inhibitory effect on the cytosolic enzyme fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenic pathway leading to sucrose synthesis. vaia.com By controlling the activity of this enzyme, Fru-2,6-P₂ helps to dictate whether the products of CO₂ assimilation are channeled towards sucrose production for export or retained within the chloroplast for starch synthesis.

Partitioning Between Sucrose and Starch Synthesis

One of the most well-documented roles of this compound in plants is its control over the allocation of photoassimilates between sucrose and starch. When the rate of photosynthesis is high, the levels of triose phosphates increase, leading to a decrease in the concentration of Fru-2,6-P₂. This reduction in Fru-2,6-P₂ alleviates the inhibition of cytosolic fructose-1,6-bisphosphatase, thereby promoting sucrose synthesis. Conversely, an accumulation of sucrose in the leaf can lead to an increase in the concentration of fructose-6-phosphate, a precursor for Fru-2,6-P₂ synthesis. The resulting rise in Fru-2,6-P₂ levels inhibits sucrose synthesis and diverts the flow of carbon towards starch accumulation within the chloroplasts. reactome.orgvaia.comnih.gov This mechanism ensures that sucrose is synthesized to meet the plant's immediate energy and transport needs, while excess carbon is stored as starch for later use.

Impact on Triose Phosphate (B84403) and Hexose (B10828440) Phosphate Levels

The regulatory action of this compound has a direct impact on the intracellular concentrations of triose phosphates and hexose phosphates. By inhibiting cytosolic fructose-1,6-bisphosphatase, an increase in Fru-2,6-P₂ levels leads to an accumulation of triose phosphates in the cytosol. reactome.orgvaia.com This, in turn, can influence the rate of triose phosphate export from the chloroplast. In transgenic tobacco plants with elevated levels of Fru-2,6-P₂, a decrease in hexose phosphates and an increase in 3-phosphoglycerate (B1209933) were observed. libretexts.org These alterations in metabolite pools are a direct consequence of the regulatory role of Fru-2,6-P₂ in balancing the flux between glycolysis and gluconeogenesis in the plant cell.

This compound Across Diverse Eukaryotic Species (e.g., Bacteria, Dictyostelium discoideum, Caenorhabditis elegans)

The regulatory role of this compound is not limited to plants and mammals but extends to a wide range of eukaryotic organisms, and its presence has even been detected in some bacteria.

While the bifunctional enzyme responsible for the synthesis and degradation of Fru-2,6-P₂, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), is predominantly found in eukaryotes, a sequence has been identified in the proteobacterium Desulfovibrio desulfuricans. nih.gov However, the presence of this enzyme in prokaryotes is considered rare and may be the result of horizontal gene transfer.

In the slime mold Dictyostelium discoideum, this compound levels change during development. stanford.edu Starvation triggers a decrease in Fru-2,6-P₂ concentration, which is linked to the availability of substrate rather than being dependent on cyclic AMP signaling. stanford.edu Fru-2,6-P₂ was found to inhibit fructose-1,6-bisphosphatase in this organism, suggesting a conserved regulatory role in controlling carbohydrate metabolism. stanford.edu

In the nematode Caenorhabditis elegans, the regulation of phosphofructokinase (PFK) activity is influenced by this compound. nih.gov The synthesis and degradation of this regulatory molecule are carried out by the tandem enzyme phosphofructokinase-2/fructose 2,6-bisphosphatase (PFK-2/FBPase-2). nih.gov The regulation of glycolysis by Fru-2,6-P₂ in C. elegans has been computationally inferred based on homology to other species. wikipedia.org

This compound in Cellular Malignancy

The metabolic landscape of cancer cells is often dramatically altered to support their rapid proliferation and survival. This compound has emerged as a key player in this metabolic reprogramming.

Elevated Concentrations and Metabolic Reprogramming in Cancer Cells (Warburg Effect)

A hallmark of many cancer cells is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen (aerobic glycolysis). reactome.orggonzaga.edu this compound is a potent activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme of glycolysis. reactome.org Numerous studies have reported significantly higher concentrations of Fru-2,6-P₂ in tumor cells compared to normal cells. gonzaga.edu

This elevation in Fru-2,6-P₂ is often due to the increased expression and activity of specific isoforms of the PFK-2/FBPase-2 enzyme, particularly PFKFB3 and PFKFB4. libretexts.org These isoforms have a higher kinase-to-phosphatase activity ratio, leading to a net increase in the production of Fru-2,6-P₂. The resulting high levels of this allosteric activator strongly stimulate PFK-1, driving the high glycolytic flux characteristic of the Warburg effect. reactome.orglibretexts.org This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation. Therefore, targeting the enzymes that regulate Fru-2,6-P₂ levels is being explored as a potential therapeutic strategy in cancer. reactome.org

Role of PFKFB Isoenzymes in Tumor Progression and Cell Proliferation

The metabolic landscape of cancer cells is often characterized by a heightened rate of glycolysis, even in the presence of ample oxygen, a phenomenon known as the Warburg effect. nih.govnih.gov this compound is a potent activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. nih.govnih.gov Consequently, the isoenzymes that synthesize this molecule, particularly PFKFB3 and PFKFB4, are frequently overexpressed in a wide array of human cancers and are implicated in tumor progression and cell proliferation. nih.govencyclopedia.pub

Recent studies have highlighted the significant roles of PFKFB3 and PFKFB4 in carcinogenesis. nih.gov These isoenzymes, especially PFKFB3 with its high kinase to phosphatase activity ratio, lead to elevated levels of this compound, thereby driving glycolytic flux. nih.govencyclopedia.pub This enhanced glycolysis provides cancer cells with the necessary energy and biosynthetic precursors to support their rapid proliferation. nih.govencyclopedia.pub

The overexpression of PFKFB3 and PFKFB4 has been observed in numerous malignancies, including breast, colon, pancreatic, gastric, and ovarian cancers, as well as glioblastoma. encyclopedia.pubwjgnet.com This increased expression is often associated with tumor growth, metastasis, and angiogenesis. nih.govwjgnet.com For instance, PFKFB3 has been shown to be involved in breast cancer proliferation, migration, and invasion. encyclopedia.pub Similarly, PFKFB4 expression is required for the survival and growth of several cancer cell lines. uky.edu While PFKFB3 and PFKFB4 are the most studied in the context of cancer, other isoforms like PFKFB2 have also been found to be overexpressed and play a role in the proliferation of pancreatic cancer cells. researchgate.net

The expression of PFKFB isoenzymes can be induced by hypoxic conditions, which are common in the tumor microenvironment. uky.edufortunejournals.com This adaptation allows cancer cells to maintain high glycolytic rates and survive in low-oxygen environments. encyclopedia.pubfortunejournals.com

Table 1: Role of PFKFB Isoenzymes in Different Cancers

| Isoenzyme | Associated Cancers | Role in Tumor Progression |

| PFKFB2 | Pancreatic Cancer | Regulates glycolysis and proliferation. researchgate.net |

| PFKFB3 | Breast, Colon, Nasopharyngeal, Pancreatic, Gastric Cancers | Promotes proliferation, migration, invasion, and angiogenesis. encyclopedia.pub |

| PFKFB4 | Pancreatic, Gastric, Ovarian, Breast, Colon Cancers, Glioblastoma | Supports tumor growth and survival, especially under hypoxic conditions. encyclopedia.pubuky.edu |

Interplay with Oncogenes and Tumor Suppressors in Metabolic Adaptation

The metabolic reprogramming in cancer cells is a complex process involving a dynamic interplay between oncogenes and tumor suppressors that modulate the expression and activity of key metabolic enzymes, including the PFKFB family. nih.govnih.gov

Oncogenes:

Ras: The Ras signaling pathway, frequently activated in cancer, is known to regulate glucose metabolism. nih.gov Ras-transformed cells exhibit increased glycolytic flux, and PFKFB3 is involved in this pathway. nih.gov

c-Myc: The oncogene c-Myc can promote glycolysis. mdpi.com Fructose-1,6-bisphosphatase 2 (FBP2), which has the opposite effect of PFK-2, has been shown to be a tumor suppressor that is downregulated in oral squamous cell carcinoma. FBP2 colocalizes with and downregulates c-Myc, and the inhibitory effects of FBP2 on cancer cell proliferation and glycolysis can be reversed by c-Myc overexpression. consensus.app The SLIT2/ROBO1 axis can activate the SRC/ERK/c-MYC/PFKFB2 pathway to promote proliferation in osteosarcoma. nih.gov

Tumor Suppressors:

p53: The tumor suppressor p53 plays a critical role in metabolic regulation. oup.com Wild-type p53 can inhibit glycolysis by transcriptionally repressing PFKFB3 and PFKFB4. oup.com It achieves this by binding to their promoters and mediating transcriptional repression. nih.govcam.ac.uk This leads to reduced intracellular levels of this compound, thereby dampening glycolysis. oup.com In p53-deficient cancer cells, there is a high dependency on PFKFB4 for anabolic metabolism, and depletion of PFKFB4 in these cells leads to increased reactive oxygen species and cell death. nih.govcam.ac.uk Furthermore, p53 can induce the expression of TP53-induced glycolysis and apoptosis regulator (TIGAR), which also lowers the levels of this compound. nih.gov In ovarian and breast cancers with wild-type TP53, knockdown of PFKFB2 has been shown to enhance sensitivity to the chemotherapeutic agent paclitaxel. scispace.com

Table 2: Interaction of PFKFB Isoenzymes with Oncogenes and Tumor Suppressors

| Gene | Type | Interaction with PFKFB/F-2,6-P2 | Effect on Glycolysis |

| Ras | Oncogene | Activates PFKFB3 signaling. nih.gov | Increases |

| c-Myc | Oncogene | Upregulates PFKFB2; Downregulated by FBP2. nih.govconsensus.app | Increases |

| p53 | Tumor Suppressor | Represses PFKFB3 and PFKFB4 expression. oup.comnih.govcam.ac.uk | Decreases |

Impact on Cell Cycle Progression

The availability of energy and biosynthetic precursors is a critical determinant of cell cycle progression, and the high glycolytic rate supported by this compound is intimately linked to the cell cycle machinery.

Studies have shown that a decrease in this compound levels, achieved by overexpressing the bisphosphatase domain of PFK-2/FBPase-2, leads to a delay in cell cycle progression. nih.gov This delay is correlated with a decrease in lactate production and ATP concentration, highlighting the importance of glycolysis in driving the cell cycle. nih.gov

The PFKFB3 isoenzyme, in particular, has been shown to be essential for cell division. nih.gov Its expression is induced during the G1/S phase of the cell cycle to promote tumor cell proliferation. auctoresonline.org Silencing of PFKFB3 can prevent cell cycle progression and induce cell cycle arrest at the G1/S checkpoint. nih.govauctoresonline.org Furthermore, PFKFB3 has been found to interact with and regulate key cell cycle proteins. For instance, nuclear PFKFB3 can increase the expression of cyclin-dependent kinase 1 (CDK1). nih.gov this compound then stimulates the CDK1-mediated phosphorylation of the cell cycle inhibitor p27, leading to its degradation and promoting cell cycle progression. nih.gov PFKFB3 also interacts with CDK4, preventing its degradation and thereby further promoting the cell cycle. nih.gov

The anaphase-promoting complex (APC/C), an E3 ubiquitin ligase, can target PFKFB3 for degradation, linking the regulation of glycolysis directly to the core cell cycle machinery. nih.gov

This compound in Inherited Metabolic Disorders (e.g., Fructosuria)

While the primary focus of research on this compound has been on its role in regulating mainstream glucose metabolism and its implications in cancer, its direct involvement in inherited disorders of fructose metabolism like essential fructosuria is less direct.

Essential fructosuria is a benign autosomal recessive condition caused by a deficiency of the enzyme fructokinase. mdpi.comyoutube.com This enzyme is responsible for the first step in fructose metabolism, the phosphorylation of fructose to fructose-1-phosphate. youtube.com In individuals with fructokinase deficiency, ingested fructose is not efficiently metabolized in the liver. mdpi.com A significant portion is excreted unchanged in the urine (fructosuria), while the remainder can be phosphorylated to fructose-6-phosphate by hexokinase in tissues like muscle and adipose tissue. mdpi.comyoutube.com

Once fructose-6-phosphate is formed, it enters the glycolytic pathway. The concentration of this compound will then allosterically regulate the activity of PFK-1, influencing the rate at which this fructose-derived carbon is metabolized through glycolysis. wikipedia.org However, this compound itself is not directly implicated in the primary metabolic block of fructosuria. The condition is characterized by the inability to initiate fructose metabolism via the primary pathway, not a dysregulation of the subsequent glycolytic steps controlled by this compound. mdpi.comyoutube.com

Advanced Research Methodologies for D Fructofuranose 2,6 Bisphosphate Investigations

Quantitative Analysis of D-Fructofuranose 2,6-Bisphosphate in Biological Extracts

Accurate measurement of Fru-2,6-P2 levels in cellular and tissue extracts is fundamental to understanding its regulatory function. This is achieved through highly sensitive and specific analytical methods.

Coupled Enzyme Assays and Fluorimetric Detection

A common and highly sensitive method for quantifying Fru-2,6-P2 is the coupled enzyme assay. This technique leverages the potent activating effect of Fru-2,6-P2 on pyrophosphate:fructose-6-phosphate (B1210287) 1-phosphotransferase (PFP). The assay is typically performed in a multi-well plate format for high-throughput analysis. nih.gov

The principle of the assay involves the PFP-catalyzed conversion of fructose (B13574) 6-phosphate to fructose 1,6-bisphosphate, using pyrophosphate as the phosphoryl donor. The resulting fructose 1,6-bisphosphate is then cleaved by aldolase (B8822740) into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (B84403). Subsequently, triose-phosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde 3-phosphate. Finally, the oxidation of glyceraldehyde 3-phosphate by glyceraldehyde-3-phosphate dehydrogenase, coupled with the reduction of NAD+ to NADH, is monitored. The increase in NADH concentration, which is directly proportional to the amount of Fru-2,6-P2 in the sample, can be measured spectrophotometrically or, for enhanced sensitivity, fluorimetrically. An endpoint enzymatic assay for fructose 2,6-bisphosphate has been developed for use in 96-well plates, offering a low detection limit and high sensitivity. nih.gov

Spectroscopic Approaches (e.g., NMR, Mass Spectrometry) in Structural Characterization

Spectroscopic methods are indispensable for the unambiguous structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic-level structure of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. For instance, 1H NMR spectra reveal the chemical environment of hydrogen atoms, while 13C NMR spectra provide insights into the carbon skeleton. nih.gov In deuterium (B1214612) oxide (D2O) at a pH of 7.4, the 13C NMR spectrum of β-D-fructofuranose 2,6-bisphosphate shows characteristic shifts for its carbon atoms. nih.gov

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of Fru-2,6-P2. Various ionization techniques can be used, including electrospray ionization (ESI), often coupled with liquid chromatography (LC-MS) for separation from other metabolites in a biological sample. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the molecule and analyzing the resulting daughter ions. nih.gov For example, in negative ion mode ESI-MS/MS, β-D-fructofuranose 2,6-bisphosphate (precursor ion m/z 339) produces characteristic fragment ions. nih.gov

| Spectroscopic Data for β-D-fructofuranose 2,6-bisphosphate | |

| Technique | Key Findings |

| 13C NMR (D2O, pH 7.4) | Chemical Shifts (ppm): 106.90, 106.83, 83.01, 82.93, 80.08, 80.03, 78.07, 68.37, 68.33, 65.23 nih.gov |

| LC-ESI-MS/MS (Negative Ion Mode) | Precursor Ion (m/z): 339.2. Top 5 Fragment Peaks (m/z): 339.2, 257.4, 278.9, 241.2, 303.3 nih.gov |

Biochemical Assays for 6-Phosphofructo-2-Kinase and Fructose-2,6-Bisphosphatase Activities

The intracellular concentration of Fru-2,6-P2 is governed by the activities of the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). nih.govnih.gov Assays to measure the kinase and phosphatase activities of this enzyme are crucial for studying its regulation.

6-Phosphofructo-2-kinase (PFK-2) activity is typically assayed by coupling the production of Fru-2,6-P2 to the activation of PFK-1. The subsequent reaction cascade, as described in the coupled enzyme assay for Fru-2,6-P2 quantification, is monitored. Alternatively, the consumption of ATP can be measured by coupling the reaction to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system, where the oxidation of NADH is followed spectrophotometrically.

Fructose-2,6-bisphosphatase (FBPase-2) activity is determined by measuring the rate of Fru-2,6-P2 hydrolysis. nih.gov This is often done by quantifying the decrease in Fru-2,6-P2 concentration over time, using the sensitive PFP-based assay mentioned earlier. The reaction products are fructose 6-phosphate and inorganic phosphate. nih.gov The enzyme from spinach leaves, for example, is highly specific for its substrate and exhibits hyperbolic kinetics with a Km of 32 µM for fructose 2,6-bisphosphate. nih.gov The activity of this enzyme is inhibited by its products, fructose 6-phosphate and inorganic phosphate. nih.gov

The ratio of the kinase to phosphatase activity is a key indicator of the net flux of Fru-2,6-P2 synthesis or degradation and is subject to hormonal and metabolic regulation. nih.gov

Genetic Manipulation Techniques

Altering the expression of PFK-2/FBPase-2 in model organisms is a powerful approach to investigate the downstream consequences of changes in Fru-2,6-P2 levels.

Adenovirus-Mediated Overexpression Systems in Animal Models

Recombinant adenoviruses are efficient vehicles for introducing and overexpressing genes in animal models, particularly in the liver. This technique has been instrumental in studying the role of hepatic PFK-2/FBPase-2 in glucose homeostasis. nih.govnih.gov

In one study, adenovirus-mediated overexpression of the wild-type PFK-2/FBPase-2 in the livers of normal and diabetic mice led to a significant increase in hepatic Fru-2,6-P2 levels. nih.gov This resulted in lower blood glucose levels, demonstrating the potent effect of this regulatory metabolite on hepatic glucose production. nih.gov Overexpression of a mutant form of the enzyme with deficient bisphosphatase activity led to even greater increases in Fru-2,6-P2 and a more pronounced reduction in blood glucose. nih.gov

| Effects of Adenovirus-Mediated Overexpression of PFK-2/FBPase-2 in Diabetic Mice | |

| Parameter | Observation |

| Hepatic Fru-2,6-P2 Levels | Significantly increased nih.gov |

| Blood Glucose Levels | Markedly reduced nih.gov |

| Plasma Lactate | Increased nih.gov |

| Liver Glycogen (B147801) | Increased nih.gov |

Interestingly, in gluconeogenic rat hepatoma cells, overexpression of the wild-type enzyme paradoxically led to a decrease in Fru-2,6-P2 levels, highlighting the importance of post-translational modifications in regulating enzyme activity. nih.gov

Transgenic Organism Development (e.g., Plants)

The development of transgenic organisms, particularly plants, has provided invaluable insights into the role of Fru-2,6-P2 in coordinating carbohydrate metabolism. nih.govnih.gov By introducing genes that alter the expression of PFK-2/FBPase-2, researchers can manipulate the levels of Fru-2,6-P2 and observe the effects on photosynthesis, sucrose (B13894) synthesis, and starch accumulation. nih.govnih.gov

For instance, transgenic Arabidopsis thaliana plants were created with reduced PFK-2/FBPase-2 activity using an antisense approach. nih.gov These plants exhibited significantly lower levels of Fru-2,6-P2, which was positively correlated with the reduction in enzyme activity. nih.gov The primary consequence of this genetic modification was an altered partitioning of photosynthetically fixed carbon. nih.gov

| Metabolic Changes in Transgenic Arabidopsis with Low Fru-2,6-P2 | |

| Metabolite | Change During Light Period (Compared to Wild-Type) |

| Sucrose | High nih.gov |

| Glucose | High nih.gov |

| Fructose | High nih.gov |

| Triose Phosphates | Low nih.gov |

| Glucose-1-Phosphate | Low nih.gov |

| Starch Synthesis | Lower rate nih.gov |

These studies provide direct genetic evidence for the role of Fru-2,6-P2 as a key regulator of carbon partitioning in plants. nih.gov

RNA Interference (siRNA) for Gene Silencing

RNA interference (RNAi) is a powerful experimental tool for analyzing gene function by silencing the expression of specific genes. nih.gov This methodology utilizes small interfering RNAs (siRNAs), which are typically short, double-stranded RNA molecules (21-23 base pairs). nih.gov Once introduced into a cell, siRNAs bind to the RNA-induced silencing complex (RISC), which then targets and promotes the degradation of the complementary messenger RNA (mRNA). nih.govnih.gov This process effectively "knocks down" the expression of the target gene, allowing researchers to study the resulting physiological and metabolic effects. nih.govnih.gov

In the context of this compound (Fru-2,6-P2) metabolism, siRNA is primarily used to target the genes encoding the bifunctional enzymes responsible for its synthesis and degradation, namely the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB) isoforms. nih.govmdpi.com By silencing these genes, researchers can directly investigate the role of Fru-2,6-P2 in various cellular processes.

Detailed Research Findings:

Neurological Injury: In a rat model of traumatic spinal cord injury (t-SCI), intrathecal administration of siRNA targeting PFKFB3 48 hours before the injury led to a significant decrease in the levels of PFKFB3 protein, its product F2,6BP, and downstream metabolites like lactic acid. nih.gov This knockdown was also associated with changes in apoptosis markers, demonstrating the role of the PFKFB3/F2,6BP axis in neuronal cell survival. nih.gov

Metabolic Syndrome: While not directly targeting PFKFB, a study on rats with fructose-induced metabolic syndrome used siRNA to silence the G-protein-coupled receptor 82 (GPR82). karger.com This intervention improved metabolic profiles, including reducing triglycerides and increasing HDL cholesterol, highlighting the use of siRNA to investigate broader metabolic pathways influenced by fructose. karger.com

Cancer Metabolism: Studies have compared the effects of siRNA-mediated knockdown of ketohexokinase (KHK), an enzyme in fructose metabolism, with chemical inhibitors. biorxiv.org The results showed that hepatocyte-specific KHK knockdown via siRNA profoundly decreased lipogenesis and prevented hepatic fructose metabolism, demonstrating a different mechanism of action compared to a systemic inhibitor. biorxiv.org This underscores the specificity that can be achieved with siRNA-based techniques. biorxiv.orgresearchgate.net

Table 1: Examples of siRNA Applications in Fructose Metabolism Research

| Target Gene | Model System | Key Findings | Reference(s) |

| PFKFB3 | Rat model of traumatic spinal cord injury | siRNA treatment decreased PFKFB3, F2,6BP, and lactic acid levels; altered apoptosis markers. | nih.gov |

| GPR82 | Rat model of high-fructose intake | siRNA-mediated silencing decreased blood pressure and triglycerides, and increased HDL cholesterol. | karger.com |

| Ketohexokinase (KHK) | Mice on a high-fat diet | siRNA knockdown in hepatocytes reduced KHK protein, decreased lipogenesis, and improved glucose tolerance. | biorxiv.org |

Kinetic Analysis of this compound Interacting Enzymes

The concentration of this compound is controlled by the kinetic activities of the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). wikipedia.orgjohnshopkins.edu This enzyme has two distinct catalytic domains on a single polypeptide chain: a kinase domain (PFK-2) that synthesizes Fru-2,6-P2 from fructose-6-phosphate (Fru-6-P) and ATP, and a phosphatase domain (FBPase-2) that hydrolyzes Fru-2,6-P2 back to Fru-6-P and inorganic phosphate (Pi). wikipedia.orgjohnshopkins.edunih.gov Kinetic analysis of these domains, as well as the enzymes allosterically regulated by Fru-2,6-P2 (like phosphofructokinase-1), is crucial for understanding metabolic control.

Kinetic studies typically involve measuring reaction rates under varying substrate and effector concentrations to determine parameters like the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constants (Ki). Initial velocity and product inhibition studies are used to elucidate the enzyme's reaction mechanism. nih.govnih.gov

Detailed Research Findings:

Reaction Mechanism: Kinetic studies on PFK-2 from Escherichia coli revealed a sequential kinetic mechanism, meaning both substrates (ATP and Fru-6-P) must bind to the enzyme before any products are released. nih.gov This finding ruled out a "ping-pong" mechanism where a product is released between substrate additions. nih.gov

Product Inhibition: For the E. coli PFK-2, product inhibition studies showed that ADP is a competitive inhibitor with respect to ATP, while fructose-1,6-bisphosphate (a product analog in this context) is a competitive inhibitor versus fructose-6-P. nih.gov Other product inhibition patterns were found to be noncompetitive. nih.govnih.gov

Allosteric Regulation: this compound is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. nih.govwikipedia.org It dramatically increases PFK-1's affinity for its substrate, Fru-6-P, and counteracts the inhibitory effects of ATP. nih.govnih.gov Fru-2,6-P2 also acts as an inhibitor of fructose-1,6-bisphosphatase (FBPase-1), a key enzyme in gluconeogenesis. wikipedia.orgnih.gov

Isoform Kinetics: Mammals express four different PFKFB genes (PFKFB1-4), resulting in isoenzymes with different tissue distributions and kinetic properties. nih.govnih.gov These isoforms exhibit varying ratios of kinase to bisphosphatase activity, which allows for tissue-specific metabolic regulation. nih.govlouisville.edu For example, the PFKFB4 isoform has been found to have a kinase-to-phosphatase activity ratio of 4.3:1. nih.gov

Table 2: Kinetic Parameters of F2,6BP-Related Enzymes

| Enzyme/Domain | Substrate/Regulator | Km (µM) | Inhibition/Activation Pattern | Reference(s) |

| Fructose-6-P,2-kinase | ATP | 120 | - | nih.gov |

| Fructose-6-P,2-kinase | ADP | 66 | Competitive inhibitor vs. ATP (Ki = 0.6 mM) | nih.gov |

| Fructose-2,6-bisphosphatase | Fructose 2,6-bisphosphate | 32 | Hyperbolic kinetics | nih.gov |

| Phosphofructokinase-1 (PFK-1) | Fructose 6-phosphate | Lowered from 6000 to 100 | Allosteric activation by F2,6BP | nih.gov |

Protein Purification and Characterization Techniques

Investigating the enzymes that interact with this compound requires their isolation from complex biological mixtures and subsequent structural and functional characterization. A variety of biochemical techniques are employed for this purpose.

Protein purification aims to separate the target enzyme from other cellular components. This is typically achieved through a series of chromatography steps that exploit the protein's unique physical and chemical properties, such as size, charge, and binding affinity. Once purified, the enzyme is characterized to determine its structure, subunit composition, and functional properties.

Detailed Research Findings:

Chromatographic Purification: Fructose-2,6-bisphosphatase has been purified to homogeneity from spinach leaves using a combination of chromatographic methods, including DEAE-cellulose (anion exchange) and gel filtration chromatography. nih.gov These techniques separate proteins based on their net charge and hydrodynamic size, respectively.

Structural Characterization: Following purification, the spinach leaf fructose-2,6-bisphosphatase was characterized. nih.gov Gel filtration determined its native molecular weight to be 76 kDa, while analysis of its subunits revealed it to be a dimer composed of two 33-kDa polypeptides. nih.gov

Modern Analytical Techniques: Modern research employs a range of techniques. Western blotting, which uses specific antibodies to detect the protein of interest, is used to confirm the presence and quantify the expression of PFKFB isoforms in cell lysates. nih.gov Bio-layer interferometry and protein stability assays have been used to demonstrate the direct interaction between F2,6BP and other proteins, such as polynucleotide kinase 3'-phosphatase (PNKP), confirming a novel role for this metabolite as a cofactor. escholarship.org

Genetic Characterization: A fundamental step in characterization involves cloning the gene(s) that encode the protein. nih.gov Cloning the four mammalian PFKFB genes was a prerequisite for understanding the existence of different isoenzymes, their tissue-specific expression, and their regulation by hormones. nih.gov

Table 3: Techniques for Purification and Characterization of F2,6BP-Interacting Enzymes

| Technique | Purpose | Example Application | Findings | Reference(s) |

| Ion Exchange Chromatography (DEAE-Cellulose) | Protein separation based on net surface charge. | Purification of Fructose-2,6-bisphosphatase from spinach leaves. | Successful isolation of the enzyme for further characterization. | nih.gov |

| Gel Filtration Chromatography | Protein separation based on size and shape (hydrodynamic radius). | Determination of the native molecular weight of Fructose-2,6-bisphosphatase. | The native enzyme is 76 kDa. | nih.gov |

| SDS-PAGE & Western Blotting | Separation of proteins by mass and specific detection with antibodies. | Detection of PFKFB3 and PFKFB4 in cell lysates. | Confirmed protein expression and enabled quantification. | nih.gov |

| Gene Cloning | Isolation and replication of the gene encoding a protein. | Cloning of the four mammalian PFKFB isoenzyme genes. | Enabled understanding of isoenzyme diversity and tissue-specific expression. | nih.gov |

| Bio-layer Interferometry | Real-time analysis of biomolecular interactions. | Studying the association of F2,6BP with Polynucleotide Kinase 3'-Phosphatase (PNKP). | Confirmed direct binding, suggesting F2,6BP acts as a cofactor for PNKP. | escholarship.org |

Future Research Directions and Translational Perspectives

Elucidation of Isoform-Specific Functions and Regulatory Networks of PFKFB Enzymes

The synthesis and degradation of Fru-2,6-P2 are catalyzed by a family of bifunctional enzymes known as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFB). In vertebrates, these enzymes are encoded by four distinct genes (PFKFB1-4), giving rise to different isoforms with tissue-specific expression and varying kinetic properties. nih.gov Future research will focus on dissecting the precise roles of each PFKFB isoform and understanding their complex regulatory networks.

A critical area of investigation is how the expression and activity of these isoforms are controlled in different physiological and pathological contexts. nih.govnih.gov For instance, the PFKFB3 isoform exhibits a significantly higher kinase-to-bisphosphatase activity ratio, leading to increased production of Fru-2,6-P2 and a subsequent boost in glycolytic flux. mdpi.com This isoform is ubiquitously expressed and has been implicated in cell cycle progression and the suppression of apoptosis. encyclopedia.pubwikipedia.org In contrast, the liver-specific isoform, PFKFB1, has its kinase activity inactivated and bisphosphatase activity activated by phosphorylation in response to glucagon (B607659), thereby linking hormonal signals to the regulation of glucose homeostasis. mdpi.comnih.gov

Understanding the distinct regulatory motifs within the N- and C-terminal extensions of PFKFB isoforms is another key research direction. nih.gov These regions, which show little sequence conservation, are believed to be responsible for lineage-specific regulation through phosphorylation, ligand binding, and protein-protein interactions. nih.gov For example, the expression of PFKFB3 is regulated by various factors, with its promoter containing response elements for hormones like estrogens and progesterone, as well as hypoxia-inducible factors. mdpi.com Further research into these regulatory networks will provide a more granular understanding of how Fru-2,6-P2 levels are fine-tuned in different cell types and conditions.

Table 1: Overview of PFKFB Isoforms and Their Characteristics

| Isoform | Primary Tissue Distribution | Key Regulatory Features | Primary Function |

| PFKFB1 | Liver, Skeletal Muscle | Phosphorylation by PKA in response to glucagon enhances bisphosphatase activity. mdpi.comnih.gov | Regulates glucose homeostasis in the liver. mdpi.com |

| PFKFB2 | Heart, Lungs, Brain | Phosphorylation at the C-terminus by various kinases activates kinase activity. nih.govresearchgate.net | Contributes to increased glycolysis in response to stimuli like anoxia. nih.gov |

| PFKFB3 | Ubiquitous | High kinase/phosphatase ratio; induced by hypoxia and various signaling pathways. mdpi.comwikipedia.org | Promotes high glycolytic flux, cell proliferation, and angiogenesis. mdpi.comwikipedia.org |

| PFKFB4 | Testes, various cancer tissues | Expression induced by hypoxia. mdpi.comencyclopedia.pub | Role in balancing glycolysis and the pentose (B10789219) phosphate (B84403) pathway. mdpi.com |

Discovery and Characterization of Novel Allosteric Modulators of D-Fructofuranose 2,6-Bisphosphate Metabolism

The allosteric regulation of PFKFB enzymes presents a promising avenue for the development of novel therapeutic agents. While Fru-2,6-P2 is the primary allosteric regulator of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1), the PFKFB enzymes themselves are subject to allosteric control. wikipedia.orgwikipedia.org

Future research will focus on identifying and characterizing new small molecules that can selectively modulate the activity of specific PFKFB isoforms. This involves high-throughput screening of chemical libraries and structure-based drug design to develop potent and selective inhibitors or activators. The goal is to identify compounds that can fine-tune the levels of Fru-2,6-P2 in a targeted manner, thereby influencing metabolic pathways in specific tissues or disease states.

A significant focus has been on developing inhibitors for PFKFB3, given its role in promoting the high glycolytic rates observed in many cancers. scilit.comauctoresonline.org Several small molecule inhibitors of PFKFB3, such as PFK158, have been developed and are being investigated for their anti-cancer properties. nih.govescholarship.org These inhibitors work by blocking the kinase activity of PFKFB3, leading to a reduction in Fru-2,6-P2 levels, decreased glycolytic flux, and ultimately, the induction of apoptosis in cancer cells. nih.gov

Beyond cancer, the discovery of novel allosteric modulators could have implications for other metabolic diseases. For example, modulating PFKFB activity in the liver could be a strategy to control blood glucose levels in diabetes. nih.govresearchgate.net Further research is needed to explore the full therapeutic potential of targeting PFKFB enzymes with novel allosteric modulators.